REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[CH:35]=[CH:34][C:7]([C:8]([NH:10][C:11](C(OCC)=O)([CH2:17][C:18]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[NH:21][C:20](=[O:28])[CH:19]=2)[C:12]([O:14]CC)=[O:13])=[O:9])=[CH:6][CH:5]=1>>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([C:8]([NH:10][CH:11]([CH2:17][C:18]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[NH:21][C:20](=[O:28])[CH:19]=2)[C:12]([OH:14])=[O:13])=[O:9])=[CH:34][CH:35]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)NC(C(=O)OCC)(CC2=CC(NC3=CC=CC=C23)=O)C(=O)OCC)C=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was then stirred at the room temperature for about 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the above solution, which
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the resulting solution was warmed to about 60° C.
|
Type
|
STIRRING
|
Details
|
stirred for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The crystal thus obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
subjected to recrystallization with DMF and water
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)NC(C(=O)O)CC2=CC(NC3=CC=CC=C23)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.15 g | |
YIELD: PERCENTYIELD | 91.78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[CH:35]=[CH:34][C:7]([C:8]([NH:10][C:11](C(OCC)=O)([CH2:17][C:18]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[NH:21][C:20](=[O:28])[CH:19]=2)[C:12]([O:14]CC)=[O:13])=[O:9])=[CH:6][CH:5]=1>>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([C:8]([NH:10][CH:11]([CH2:17][C:18]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[NH:21][C:20](=[O:28])[CH:19]=2)[C:12]([OH:14])=[O:13])=[O:9])=[CH:34][CH:35]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)NC(C(=O)OCC)(CC2=CC(NC3=CC=CC=C23)=O)C(=O)OCC)C=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was then stirred at the room temperature for about 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the above solution, which
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the resulting solution was warmed to about 60° C.
|
Type
|
STIRRING
|
Details
|
stirred for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The crystal thus obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
subjected to recrystallization with DMF and water
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)NC(C(=O)O)CC2=CC(NC3=CC=CC=C23)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.15 g | |
YIELD: PERCENTYIELD | 91.78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[CH:35]=[CH:34][C:7]([C:8]([NH:10][C:11](C(OCC)=O)([CH2:17][C:18]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[NH:21][C:20](=[O:28])[CH:19]=2)[C:12]([O:14]CC)=[O:13])=[O:9])=[CH:6][CH:5]=1>>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([C:8]([NH:10][CH:11]([CH2:17][C:18]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[NH:21][C:20](=[O:28])[CH:19]=2)[C:12]([OH:14])=[O:13])=[O:9])=[CH:34][CH:35]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)NC(C(=O)OCC)(CC2=CC(NC3=CC=CC=C23)=O)C(=O)OCC)C=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was then stirred at the room temperature for about 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the above solution, which
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the resulting solution was warmed to about 60° C.
|
Type
|
STIRRING
|
Details
|
stirred for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The crystal thus obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
subjected to recrystallization with DMF and water
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)NC(C(=O)O)CC2=CC(NC3=CC=CC=C23)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.15 g | |
YIELD: PERCENTYIELD | 91.78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |